1,1-Dichloro-2,2-difluoropropane
Description
Overview of Halogenated Alkanes in Chemical Science
Halogenated alkanes are compounds derived from alkanes where one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). pressbooks.pubncert.nic.in This substitution can dramatically alter the physical and chemical properties of the parent alkane, leading to a wide array of applications. vedantu.comwikipedia.org These compounds are utilized as solvents, refrigerants, propellants, and intermediates in the synthesis of other organic compounds. vedantu.comwikipedia.org The type of halogen and the degree of substitution influence the compound's reactivity, boiling point, density, and toxicity. The systematic naming of these compounds, known as haloalkanes, treats the halogen as a substituent on the parent alkane chain. pressbooks.pub
Specificity of Dihalodifluoropropane Isomers in Contemporary Research
Within the vast family of halogenated propanes, dihalodifluoropropane isomers are of particular interest to researchers. The specific placement of the halogen atoms (chlorine and fluorine in this case) on the three-carbon propane (B168953) backbone leads to a variety of structural isomers, each with distinct properties. Research into these isomers often focuses on understanding how the positional differences of the halogens affect the molecule's stability, reactivity, and spectroscopic characteristics. This specificity is crucial for developing new synthetic methodologies and for potential applications in materials science and as specialty chemicals.
Historical Context of Propane-Based Halocarbons in Chemical Synthesis and Transformation Studies
The study of propane-based halocarbons has a rich history rooted in the broader exploration of hydrocarbon chemistry. Propane itself was first synthesized in 1857, and its potential as a feedstock for chemical production became apparent over time. wikipedia.org The halogenation of propane, typically a free-radical substitution reaction, allows for the introduction of functional groups onto the otherwise unreactive alkane backbone. byjus.comyoutube.com Historically, these reactions have been instrumental in understanding reaction mechanisms, such as the principles of regioselectivity and stereoselectivity in free-radical processes. Furthermore, propane-based halocarbons have served as precursors in a variety of chemical transformations, including elimination reactions to form alkenes and nucleophilic substitution reactions. vedantu.com The conversion of propane to more valuable products, such as aromatic hydrocarbons, often involves halogenated intermediates or catalytic processes that manipulate the C-H and C-C bonds of the propane molecule. researchgate.netresearchgate.net
Significance of 1,1-Dichloro-2,2-difluoropropane within the Hydrochlorofluorocarbon (HCFC) Class
This compound is classified as a hydrochlorofluorocarbon (HCFC). nih.gov HCFCs are a class of compounds that contain hydrogen, chlorine, fluorine, and carbon. They were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be detrimental to the ozone layer. While HCFCs also have an ozone depletion potential, it is generally lower than that of CFCs. wikipedia.org The significance of this compound and other HCFCs lies in their role in the global effort to phase out more harmful substances. Research into HCFCs often involves evaluating their atmospheric lifetimes, ozone depletion potentials, and global warming potentials to find more environmentally benign alternatives. For instance, another HCFC, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), has been used as a replacement for CFC-113 in cleaning applications within the aerospace industry. wikipedia.org
Research Gaps and Future Directions in this compound Investigations
Despite the existing knowledge base, there are still research gaps in the comprehensive understanding of this compound. Detailed kinetic studies of its formation and decomposition pathways under various conditions are not extensively documented. While its classification as an HCFC is established, its specific atmospheric chemistry and environmental impact require more in-depth investigation. Future research could focus on developing more efficient and selective synthesis methods. A patent for preparing the related compound 1,3-dichloro-1,1-difluoropropane (B1294485) suggests that high selectivity can be achieved under specific catalytic conditions, indicating that similar advancements may be possible for this compound. scribd.com Furthermore, exploring its potential as a building block in synthetic organic chemistry, particularly for creating complex fluorinated molecules, remains a promising avenue for future investigations. The development of novel catalytic systems for the selective transformation of such HCFCs into value-added products is also a key area for future research.
Interactive Data Tables
Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₃H₄Cl₂F₂ | nih.gov |
| Molecular Weight | 148.96 g/mol | nih.gov |
| CAS Number | 1112-01-2 | nih.gov |
| InChIKey | LEDXZTGCBJWOFY-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CC(C(Cl)Cl)(F)F | nih.gov |
Physical Properties of this compound
| Property | Value | Source |
| Density | 1.367 g/mL | stenutz.eu |
| Molar Volume | 109.0 mL/mol | stenutz.eu |
Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2/c1-3(6,7)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXZTGCBJWOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019255 | |
| Record name | 1,1-Dichloro-2,2-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-01-2 | |
| Record name | 1,1-Dichloro-2,2-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Synthetic Methodologies for 1,1 Dichloro 2,2 Difluoropropane
Direct Synthetic Pathways to 1,1-Dichloro-2,2-difluoropropane
Direct synthesis routes aim to construct the this compound molecule from propane (B168953) or its derivatives through carefully selected halogenation and fluorination reactions.
Strategies Involving Halogenation and Fluorination of Propane Derivatives
The synthesis of fluorinated propanes can be achieved by the fluorination of a corresponding chlorinated precursor with hydrogen fluoride (B91410) in the presence of a catalyst. google.com A general and well-established method for replacing chlorine or bromine atoms with fluorine is the Swarts reaction, which utilizes antimony fluorides (e.g., SbF₃) with a chlorine source like SbCl₅ as a catalyst. ncert.nic.in This halogen exchange (HALEX) reaction is a common strategy for preparing alkyl fluorides from alkyl chlorides or bromides. ncert.nic.in For instance, the fluorination of 1,1,1,3,3-pentachloropropane (B1622584) using hydrogen fluoride in the presence of a catalyst is a known process for producing fluorinated propanes. google.com
Another potential strategy involves the deoxyfluorination of a suitable ketone precursor. For example, the transformation of a C=O group to a CF₂ group is a key method in nucleophilic fluorination. beilstein-journals.org While specific examples detailing the direct synthesis of this compound via these methods are not extensively documented in publicly available literature, the general principles of these reactions form the basis for potential synthetic routes.
A two-stage process for producing fluorinated propanes has been described, which involves:
Vapor-phase fluorination of a halogenated propane or propene with hydrogen fluoride in the presence of a fluorination catalyst to yield a fluorinated propene.
Subsequent vapor-phase fluorination of the resulting intermediate with hydrogen fluoride over a catalyst, such as a higher-valent metal halide on activated carbon, to produce the final fluorinated propane. google.com
Formation as a Product within Complex Halocarbon Reaction Mixtures
Halogenated hydrocarbons are often produced as part of complex mixtures in industrial chemical processes. For example, 1,2-dichloropropane (B32752) is known to be a byproduct in the large-scale production of epichlorohydrin. wikipedia.org This indicates that during chlorination and fluorination reactions of hydrocarbons, a variety of isomers and multiply-halogenated products can be formed. The specific conditions of the reaction, including temperature, pressure, catalyst, and the ratio of reactants, will determine the distribution of products. However, specific details regarding the formation of this compound as a byproduct in such complex reaction mixtures are not well-documented in the available research.
Separation Techniques for Isolating this compound from Reaction By-products
Precursor Chemistry and Derivatization Routes
An alternative to direct synthesis involves the use of precursor molecules that are subsequently converted to the target compound. This often involves the synthesis and reaction of halogenated ethylenes or other propane derivatives.
Reactivity of 1,1-Dichloro-2,2-difluoroethylene (B1203012) as a Synthetic Intermediate
1,1-Dichloro-2,2-difluoroethylene (CFC-1112a) is a key intermediate in the synthesis of various fluorinated compounds. beilstein-journals.orgorgsyn.org It is a low-boiling liquid that can be synthesized through several methods. beilstein-journals.org One common laboratory preparation involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) with zinc powder in a methanol (B129727) solvent. orgsyn.org The reaction is typically initiated by heating, and the volatile product is distilled from the reaction mixture as it forms. orgsyn.org
| Reactants | Reagents & Conditions | Product | Yield |
| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zinc powder, Zinc chloride, Methanol, 45-70°C | 1,1-Dichloro-2,2-difluoroethylene | 89-95% |
| Data from Organic Syntheses Procedure. orgsyn.org |
Other reported methods for synthesizing 1,1-dichloro-2,2-difluoroethylene include:
Dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane (B1294774) using sodium hydroxide (B78521) or potassium hydroxide. orgsyn.org
Passing 1,2,2-trichloro-1,1-difluoroethane over active carbon containing barium chloride or strontium chloride. orgsyn.org
Thermal cleavage of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane at high temperatures. orgsyn.org
Once synthesized, 1,1-dichloro-2,2-difluoroethylene can undergo various reactions. For example, it participates in [2+2] cycloaddition reactions, which are useful for creating four-membered ring systems. While the direct conversion of 1,1-dichloro-2,2-difluoroethylene to this compound by the addition of methane (B114726) across the double bond is not explicitly detailed, the reactivity of the double bond makes it a plausible precursor for derivatization into saturated propane compounds.
Conversion of Other Halogenated Propane or Ethylene (B1197577) Derivatives
The synthesis of this compound can be envisioned through the conversion of other readily available halogenated compounds. The principles of halogen exchange and addition reactions are central to these routes.
For example, the production of 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) is achieved by reacting 1,1,2-trichloro-2,2-difluoroethane (HCFC-122) or 1,1,2,2-tetrachloro-1-fluoroethane (HCFC-121) with hydrogen fluoride in the liquid phase, using antimony pentachloride as a catalyst. This demonstrates the conversion of a halogenated ethane (B1197151) into a more fluorinated ethane, a principle that can be extended to propane derivatives.
The synthesis of the precursor 1,1-dichloro-2,2-difluoroethylene from 1,1,1,2-tetrachloro-2,2-difluoroethane is a prime example of converting a halogenated ethane into a useful ethylene derivative for further synthesis. orgsyn.org Similarly, the synthesis of various fluorinated propanes can start from other halogenated propanes or propenes through vapor-phase fluorination with hydrogen fluoride. google.com
Catalytic Processes in this compound Synthesis
The synthesis of this compound can be theoretically approached through various catalytic routes, primarily involving the manipulation of more heavily halogenated propane or propene precursors. These methods aim to selectively replace chlorine atoms with either hydrogen or fluorine to achieve the desired 1,1-dichloro-2,2-difluoro substitution pattern.
Role of Hydrogenation Catalysts in Halogen Reduction
Catalytic hydrodechlorination (HDC) is a significant process for the synthesis of less chlorinated hydrocarbons from polychlorinated starting materials. nih.gov This method involves the reaction of a chlorinated compound with hydrogen gas in the presence of a metal catalyst. For the synthesis of this compound, a potential precursor could be a tetrachlorodifluoropropane isomer. The goal of catalytic hydrogenation in this context is the selective removal of two chlorine atoms, replacing them with hydrogen atoms without affecting the carbon-fluorine bonds or the remaining carbon-chlorine bonds.
Supported metal catalysts are commonly employed for this purpose. The choice of metal and support material is crucial for catalyst activity and selectivity.
| Catalyst Component | Typical Examples | Role in Hydrodechlorination |
| Active Metal | Palladium (Pd), Platinum (Pt), Rhodium (Rh), Nickel (Ni) | Facilitates the dissociation of molecular hydrogen and the cleavage of C-Cl bonds. |
| Support Material | Activated Carbon (C), Alumina (Al₂O₃), Titania (TiO₂), Zirconia (ZrO₂) | Provides a high surface area for metal dispersion, influencing catalyst stability and selectivity. |
Research on the hydrodechlorination of similar compounds, such as 2,4-dichlorophenol, has shown that palladium-based catalysts, particularly Pd on carbon (Pd/C), exhibit high activity. nih.gov The reaction mechanism is believed to involve the adsorption of the chlorinated molecule onto the catalyst surface, followed by sequential cleavage of the C-Cl bonds and reaction with adsorbed hydrogen atoms.
Lewis Acid Catalysis in Halogen Exchange Reactions
Lewis acid catalysis is fundamental in facilitating halogen exchange reactions, particularly the substitution of chlorine with fluorine (fluorination). nih.gov In the context of synthesizing this compound, a plausible route would involve the fluorination of a dichlorodichloropropane or a trichloromonofluoropropane precursor using a fluorinating agent like hydrogen fluoride (HF). Lewis acids are employed to enhance the electrophilicity of the carbon atom bonded to chlorine, thereby promoting nucleophilic attack by the fluoride ion.
Common Lewis acid catalysts for halogen exchange reactions include halides of aluminum, antimony, and titanium.
| Lewis Acid Catalyst | Typical Examples | Function in Halogen Exchange |
| Metal Halides | Antimony pentachloride (SbCl₅), Aluminum trichloride (B1173362) (AlCl₃), Titanium tetrachloride (TiCl₄) | Activates the C-Cl bond by coordination, making it more susceptible to cleavage and replacement by a fluorine atom. |
| Fluorinating Agent | Hydrogen Fluoride (HF) | Provides the source of fluorine for the substitution reaction. |
The strength of the Lewis acid and the reaction conditions (temperature, pressure) are critical parameters that influence the extent of fluorination and the selectivity towards the desired product. For instance, in the synthesis of other fluorinated compounds, antimony pentachloride has been effectively used to catalyze the reaction between a chlorinated precursor and HF.
Investigating Catalyst Selectivity and Efficiency in Halocarbon Production
The primary challenge in the catalytic synthesis of specific halocarbons like this compound lies in achieving high selectivity and efficiency. Catalyst selectivity refers to the ability of the catalyst to direct the reaction towards the formation of the desired product while minimizing the formation of unwanted byproducts, such as isomers or compounds with different degrees of halogenation. Catalyst efficiency is a measure of the reaction rate and the catalyst's lifespan.
Several factors influence catalyst selectivity and efficiency:
Catalyst Composition: The choice of active metal and support material in hydrogenation catalysts, or the specific Lewis acid used, is paramount. Bimetallic catalysts, for example, can exhibit enhanced selectivity compared to their monometallic counterparts due to synergistic effects.
Reaction Conditions: Temperature, pressure, and the ratio of reactants are critical variables that must be optimized to favor the desired reaction pathway. For example, in catalytic hydrogenation, lower temperatures generally favor partial dehalogenation, while higher temperatures can lead to complete dehalogenation or hydrocracking.
Presence of Promoters or Poisons: The addition of promoters can enhance catalyst activity and selectivity. Conversely, the presence of impurities in the feedstock can act as catalyst poisons, leading to deactivation.
The following table summarizes the key considerations for achieving high selectivity and efficiency in the synthesis of this compound through the discussed catalytic routes.
| Catalytic Route | Key Factor for Selectivity | Key Factor for Efficiency | Potential Byproducts |
| Catalytic Hydrodechlorination | Choice of metal and support; reaction temperature. | Metal loading and dispersion; absence of catalyst poisons. | Isomers (e.g., 1,2-dichloro-1,1-difluoropropane), over-hydrogenated products (e.g., 1-chloro-2,2-difluoropropane). nih.gov |
| Lewis Acid-Catalyzed Fluorination | Strength of Lewis acid; HF to substrate ratio. | Catalyst stability in the presence of HF; reaction temperature. | Isomers, over-fluorinated products (e.g., 1-chloro-1,2,2-trifluoropropane), or under-fluorinated products. |
Chemical Reactivity and Reaction Mechanisms of 1,1 Dichloro 2,2 Difluoropropane
Halogenation and Dehalogenation Pathways
The presence of both chlorine and fluorine atoms on the same propane (B168953) skeleton influences its halogenation and dehalogenation reactions. These pathways are crucial for both the synthesis and transformation of fluorinated propanes.
Zinc-mediated Dehalogenation Analogies from Related Compounds
While specific studies on the zinc-mediated dehalogenation of 1,1-dichloro-2,2-difluoropropane are not extensively documented, analogies can be drawn from similar gem-dichloro compounds. For instance, the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) with zinc powder in methanol (B129727) is a known method to produce 1,1-dichloro-2,2-difluoroethylene (B1203012). orgsyn.org This reaction proceeds via a reductive elimination mechanism.
Applying this analogy to this compound, a similar reaction with zinc would be expected to yield 1-chloro-2,2-difluoroprop-1-ene. The proposed reaction is as follows:
CH₃CF₂CHCl₂ + Zn → CH₃CF₂C(H)=Cl + ZnCl₂
The reaction is typically initiated by heating the mixture. The zinc acts as a reducing agent, abstracting the two chlorine atoms from the same carbon, leading to the formation of a carbon-carbon double bond.
Table 1: Analogous Zinc-mediated Dehalogenation Reactions
| Starting Material | Reagents | Major Product | Reference |
| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zn, Methanol | 1,1-Dichloro-2,2-difluoroethylene | orgsyn.org |
| This compound (Proposed) | Zn, Alcohol | 1-Chloro-2,2-difluoroprop-1-ene | Analogous |
Halogen Addition and Substitution Reactions on the Propane Skeleton
Further halogenation of this compound can occur, typically through free-radical mechanisms. The existing halogen atoms on the molecule, however, influence the reactivity of the remaining C-H bonds. The strong electron-withdrawing nature of the fluorine and chlorine atoms deactivates the molecule towards further substitution, making the reaction less favorable than with propane itself.
The substitution of hydrogen atoms on the propane skeleton would likely occur at the less substituted carbon atom (C-3) due to steric hindrance and the deactivating effect of the halogens on the C-1 and C-2 positions. The reaction with chlorine gas (Cl₂) under UV light would proceed via a radical chain mechanism, initiated by the homolytic cleavage of the Cl-Cl bond.
Halogen Exchange Reactions
Halogen exchange reactions are a fundamental tool in organofluorine chemistry, allowing for the selective replacement of one halogen with another.
Chlorodefluorination Processes
Chlorodefluorination, the replacement of a fluorine atom with a chlorine atom, is a challenging but important transformation. While direct chlorodefluorination of this compound is not widely reported, studies on related fluorinated compounds suggest potential pathways. For instance, Lewis acids have been shown to catalyze the chlorodefluorination of fluoromethanes and fluoroolefins. researchgate.net Gallium-based Lewis acids have also demonstrated the ability to induce chlorodefluorination. researchgate.net
A potential mechanism for the chlorodefluorination of this compound in the presence of a Lewis acid (e.g., AlCl₃) and a chlorine source (e.g., HCl) would involve the coordination of the Lewis acid to a fluorine atom, weakening the C-F bond and making it susceptible to nucleophilic attack by a chloride ion.
Fluorination of Dichlorinated Precursors
The synthesis of more highly fluorinated propanes can be achieved through the fluorination of dichlorinated precursors. A common method for this transformation is the Swarts reaction, which employs an inorganic fluoride (B91410) such as antimony trifluoride (SbF₃) or antimony pentachloride (SbCl₅) as a fluorinating agent. organicmystery.com For example, 2,2-dichloropropane (B165471) can be converted to 2,2-difluoropropane (B1294401) by heating with antimony trifluoride. organicmystery.com
Patents describe the production of fluorinated propanes from chlorinated propanes. For example, 1,1,1,3,3-pentafluoropropane (B1194520) can be synthesized by fluorinating 1,1,1,3,3-pentachloropropane (B1622584). google.com Another patent details the preparation of 1,3-dichloro-1,1-difluoropropane (B1294485) from 1,1,1,3-tetrachloropropane (B89638) using antimony trifluoride and a Lewis acid catalyst. scribd.com These examples highlight the industrial importance of fluorinating dichlorinated propane skeletons to produce valuable hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).
Table 2: Examples of Fluorination of Chlorinated Propanes
| Starting Material | Reagents | Product | Reference |
| 2,2-Dichloropropane | SbF₃ | 2,2-Difluoropropane | organicmystery.com |
| 1,1,1,3,3-Pentachloropropane | HF, Catalyst | 1,1,1,3,3-Pentafluoropropane | google.com |
| 1,1,1,3-Tetrachloropropane | SbF₃, Lewis Acid | 1,3-Dichloro-1,1-difluoropropane | scribd.com |
Radical Reactions and Atmospheric Chemistry Considerations
As a hydrochlorofluorocarbon (HCFC), the atmospheric fate of this compound (HCFC-252cb) is of significant interest. The presence of carbon-hydrogen bonds in HCFCs makes them susceptible to attack by hydroxyl radicals (•OH) in the troposphere. noaa.gov This is the primary degradation pathway for these compounds in the atmosphere.
The reaction is initiated by the abstraction of a hydrogen atom from the propane chain by a hydroxyl radical:
CH₃CF₂CHCl₂ + •OH → •CH₂CF₂CHCl₂ + H₂O
The resulting alkyl radical will then react rapidly with molecular oxygen (O₂) to form a peroxy radical (•OOCH₂CF₂CHCl₂). Subsequent reactions of this peroxy radical with other atmospheric species, such as nitric oxide (NO), will lead to the formation of more stable, oxygenated products that are eventually removed from the atmosphere through deposition or further reaction.
The atmospheric lifetime of HCFC-252cb has been estimated to be 1.19 years, with a tropospheric lifetime of 1.25 years and a stratospheric lifetime of 24.4 years. noaa.gov This relatively short atmospheric lifetime compared to chlorofluorocarbons (CFCs) is due to the presence of the C-H bonds, which allow for tropospheric degradation. noaa.gov
Hydrogen-Atom Transfer Mechanisms with Reactive Species
The principal pathway for the atmospheric degradation of hydrochlorofluorocarbons (HCFCs) is initiated by hydrogen-atom transfer (HAT) reactions with reactive species present in the troposphere, most notably the hydroxyl radical (•OH). noaa.govnoaa.govnih.gov This process involves the abstraction of a hydrogen atom from the HCFC molecule, leading to the formation of a haloalkyl radical.
For this compound, the C-H bonds are the most susceptible to attack by electrophilic radicals like •OH. The reaction can be represented as:
CH₃-CF₂-CHCl₂ + •OH → •CH₂-CF₂-CHCl₂ + H₂O
The reactivity of the C-H bond in such HAT reactions is influenced by the electronic effects of the adjacent halogen atoms. The fluorine and chlorine atoms, being highly electronegative, can affect the bond dissociation energy of the C-H bonds, thereby influencing the rate of the hydrogen abstraction process.
Photochemical Reactivity and Degradation Pathways in the Gaseous Phase
While the primary degradation of HCFCs occurs in the troposphere through reaction with •OH, a fraction of these molecules can reach the stratosphere. noaa.gov In the stratosphere, they are subject to photochemical degradation initiated by the absorption of ultraviolet (UV) radiation. This process, known as photolysis, involves the cleavage of a chemical bond upon the absorption of a photon.
For this compound, the most likely bond to undergo photolytic cleavage is a carbon-chlorine (C-Cl) bond, as it is generally weaker than carbon-fluorine (C-F) and carbon-carbon (C-C) bonds. The photolysis reaction can be depicted as:
CH₃-CF₂-CHCl₂ + hν → CH₃-CF₂-•CHCl + Cl•
The release of chlorine radicals (Cl•) in the stratosphere is a significant environmental concern as they can catalytically destroy ozone molecules. Although HCFCs have a lower ozone depletion potential (ODP) than CFCs due to their tropospheric degradation, this stratospheric photolysis pathway is a crucial aspect of their environmental impact. noaa.gov
The degradation of related HCFCs and HFCs in the atmosphere has been studied, and the degradation products often include smaller halogenated compounds, carbon dioxide, and hydrogen halides. nasa.gov For example, the atmospheric degradation of other HCFCs can lead to the formation of compounds like trifluoroacetic acid (TFA). dtu.dk
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic Substitution:
Nucleophilic substitution reactions involve the attack of a nucleophile on a carbon atom, leading to the displacement of a leaving group. In this compound, the carbon atom bonded to the two chlorine atoms (the -CHCl₂ group) is electrophilic due to the electron-withdrawing nature of the halogens and is therefore a potential site for nucleophilic attack. chemguide.co.uk
A typical nucleophilic substitution reaction would involve a nucleophile (Nu⁻) replacing one of the chlorine atoms:
CH₃-CF₂-CHCl₂ + Nu⁻ → CH₃-CF₂-CHClNu + Cl⁻
The reactivity of halogenoalkanes in nucleophilic substitution depends on several factors, including the nature of the leaving group and the steric hindrance around the reaction center. chemguide.co.uk Chlorine is a reasonably good leaving group. The rate of nucleophilic substitution can also be influenced by the solvent and the specific nucleophile used. nih.gov For polychlorinated compounds, these reactions can be complex, and the regioselectivity of the substitution depends on the relative stability of the potential transition states. nih.gov
Electrophilic Substitution:
Alkanes and their halogenated derivatives are generally resistant to electrophilic attack due to the strength and low polarity of their C-H and C-C single bonds. wikipedia.org Electrophilic substitution reactions typically require very strong electrophiles and harsh reaction conditions. For this compound, direct electrophilic substitution on the carbon skeleton is unlikely under normal conditions.
However, the term "electrophilic substitution" can sometimes be used in the context of reactions involving the hydrogen atoms. While the primary reaction with species like •OH is a hydrogen-atom transfer (a radical process), reactions with very strong acids could potentially involve protonation, but this is not a typical or synthetically useful reaction pathway for such compounds. The presence of fluorine atoms can, in some specific contexts of aromatic chemistry, have an activating effect on electrophilic substitution, but this is not directly applicable to the saturated alkyl structure of this compound. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃H₄Cl₂F₂ | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Molar Mass | 148.97 g/mol | stenutz.eu |
| SMILES | CC(F)(F)C(Cl)Cl | stenutz.eu |
| InChIKey | LEDXZTGCBJWOFY-UHFFFAOYSA-N | stenutz.eu |
Isomerism and Structural Chemistry of C3h4cl2f2
Configurational Isomerism of Dihalodifluoropropanes
The molecular formula C3H4Cl2F2 represents several constitutional isomers, each with a unique arrangement of its constituent atoms. These isomers exhibit distinct physical and chemical properties.
Structural Distinctions Between 1,1-Dichloro-2,2-difluoropropane and Positional Isomers
This compound is a specific constitutional isomer of C3H4Cl2F2. Its structure is characterized by a propane (B168953) backbone where two chlorine atoms are attached to the first carbon atom (C1) and two fluorine atoms are attached to the second carbon atom (C2). The third carbon atom (C3) is a methyl group.
Other positional isomers of dichlorodifluoropropane exist, where the chlorine and fluorine atoms are arranged differently on the propane chain. These include, but are not limited to:
1,2-dichloro-1,1-difluoropropane (B146198)
1,2-dichloro-1,2-difluoropropane
1,3-dichloro-1,1-difluoropropane (B1294485)
1,3-dichloro-2,2-difluoropropane (B74838)
2,2-dichloro-1,1-difluoropropane
The positioning of the halogen atoms significantly influences the molecule's polarity, boiling point, and reactivity. For instance, the presence of two electronegative fluorine atoms on the central carbon in this compound creates a different electronic environment compared to isomers where the halogens are distributed on terminal carbons.
Table 1: Comparison of this compound with a Positional Isomer
| Property | This compound | 1,3-Dichloro-2,2-difluoropropane |
|---|---|---|
| CAS Number | 1112-01-2 nih.gov | 1112-36-3 chemicalbook.com |
| Molecular Formula | C3H4Cl2F2 | C3H4Cl2F2 |
| Structure | CH3-CF2-CHCl2 | CH2Cl-CF2-CH2Cl |
| Key Structural Difference | Halogens on C1 and C2 | Halogens on C1 and C3 |
Nomenclature and Systematics of C3H4Cl2F2 Isomers
The systematic naming of C3H4Cl2F2 isomers follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for alkanes and their halogenated derivatives involves identifying the longest carbon chain, numbering the carbon atoms to give the substituents the lowest possible locants, and then listing the substituents alphabetically. nih.gov
For refrigerants, a specific numbering system is also used. For example, this compound is also known as HCFC-252cb. nih.gov The "2" indicates two carbon atoms in addition to the one in the parent methane (B114726) derivative, the "5" relates to the number of fluorine atoms, the "2" indicates the number of chlorine atoms, and the "c" and "b" provide further information about the isomer's structure.
Theoretical Approaches to Isomer Enumeration and Symmetry Considerations
The enumeration of all possible structural isomers for a given molecular formula like C3H4Cl2F2 can be approached using theoretical methods such as graph theory and combinatorial principles. Mathematical tools like Burnside's Lemma and Pólya's Enumeration Theorem are employed to systematically count the number of non-isomorphic graphs, which correspond to the distinct chemical isomers. These methods take into account the symmetry of the molecular skeleton to avoid overcounting.
For a propane backbone (C3), the carbon atoms are not equivalent. The terminal carbons (C1 and C3) are primary, while the central carbon (C2) is secondary. This asymmetry affects the number of possible substitution patterns. The enumeration process involves considering all possible distributions of the four hydrogen atoms, two chlorine atoms, and two fluorine atoms on the three-carbon chain while respecting the valency of each atom.
Conformational Analysis and Rotational Isomerism
The rotation around the carbon-carbon single bonds in this compound gives rise to different spatial arrangements of the atoms, known as conformations or rotational isomers (rotamers). The study of these conformations and their relative energies is crucial for understanding the molecule's dynamic behavior and properties.
Due to the presence of bulky and electronegative halogen atoms, the rotation around the C1-C2 bond is expected to have a significant energy barrier. The most stable conformations will be those that minimize steric hindrance and electrostatic repulsions between the substituents.
Relationship to Other Halogenated Propane and Ethane (B1197151) Derivatives
This compound belongs to the broader class of halogenated hydrocarbons, which includes a wide range of compounds with varying numbers of carbon, hydrogen, and halogen atoms. Its properties can be understood in the context of trends observed in homologous series of halogenated alkanes.
For example, the boiling point of this compound (79 °C) can be compared to that of other halogenated propanes and ethanes. stenutz.eu Generally, for a given carbon skeleton, the boiling point increases with the number and atomic mass of the halogen substituents due to increased intermolecular van der Waals forces.
The reactivity of the C-H bonds in this compound can be compared to that in propane and other halogenated propanes. The presence of electronegative fluorine atoms on the C2 carbon will influence the acidity of the adjacent C-H bonds on the methyl group.
Spectroscopic Characterization and Advanced Analytical Techniques for 1,1 Dichloro 2,2 Difluoropropane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone analytical technique for determining the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule. For 1,1-dichloro-2,2-difluoropropane, both proton (¹H) and fluorine-19 (¹⁹F) NMR are fundamentally important.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The structure of this compound contains two distinct proton environments: the single proton on the carbon bearing two chlorine atoms (-CHCl₂) and the three equivalent protons of the methyl group (-CH₃).
Based on established principles of ¹H NMR spectroscopy, the following characteristics would be anticipated:
-CHCl₂ Group: The single proton in this group is expected to appear as a quartet in the spectrum. This splitting pattern arises from the coupling (spin-spin interaction) with the three equivalent protons of the adjacent methyl group, following the n+1 rule. The chemical shift of this proton would be significantly downfield due to the strong deshielding effects of the two adjacent chlorine atoms and the nearby difluoro-substituted carbon.
-CH₃ Group: The three equivalent protons of the methyl group are expected to produce a doublet. This signal is split by the single proton on the adjacent carbon.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis
Fluorine-19 NMR is a highly sensitive and powerful technique for the analysis of organofluorine compounds. stenutz.eu The ¹⁹F nucleus has a spin of 1/2 and a high magnetogyric ratio, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. stenutz.eu
For this compound, the two fluorine atoms are chemically equivalent, attached to the same carbon atom. Their interaction with the protons in the molecule provides key structural information. The ¹⁹F NMR spectrum is available in the SpectraBase database, provided by W. Robien at the Institute of Organic Chemistry, University of Vienna. nih.govspectrabase.com
The two equivalent fluorine atoms on the C2 carbon would be expected to couple with the single proton on C1 and the three protons on C3, though the magnitude of these couplings would differ. The primary interaction influencing the splitting pattern would likely be the coupling to the protons on the adjacent methyl group.
Table 1: ¹⁹F NMR Spectroscopic Data for this compound
| Parameter | Value |
|---|---|
| Nucleus | ¹⁹F |
| Source | SpectraBase spectrabase.com |
| Copyright | © 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna nih.gov |
Detailed spectral parameters such as chemical shift (ppm) and coupling constants (Hz) are housed within the SpectraBase repository.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms, the bond strengths, and the molecular geometry, making the resulting spectrum a unique molecular fingerprint.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending, rocking). Specific functional groups absorb at characteristic frequencies. For this compound, one would expect to observe characteristic absorption bands corresponding to:
C-H stretching and bending vibrations from the methyl and methine groups.
Strong C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region.
C-Cl stretching vibrations, which generally appear in the 600-800 cm⁻¹ region.
However, a search of established scientific literature and databases did not yield any experimental IR spectra for this compound.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations may be active in one technique but not the other.
No experimental Raman spectroscopic data for this compound could be located in the public domain or scientific literature.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
The mass spectrum for this compound is available from SpectraBase, sourced from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.govspectrabase.com The molecular weight of this compound is 148.96 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass. A key feature would be the isotopic pattern of the molecular ion and its fragments due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The analysis of these fragments provides clues to the original structure. Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom or a hydrogen halide. For this compound, expected fragmentation could include the loss of Cl, HCl, F, or HF, as well as cleavage of the C-C bonds.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Details |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Source | SpectraBase spectrabase.com |
| Copyright | © 2020-2025 John Wiley & Sons, Inc. nih.gov |
| Molecular Weight | 148.96 g/mol nih.gov |
The detailed mass spectrum, including the relative abundances of the fragment ions, is available in the SpectraBase database.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound. In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process imparts enough energy to the molecule to eject an electron, forming a positively charged molecular ion (M+•). docbrown.info This molecular ion, along with various fragment ions, is then separated by a mass analyzer based on its mass-to-charge ratio (m/z), generating a unique mass spectrum.
For halocarbons like this compound, EI-MS provides essential information for identification. The resulting mass spectrum is a distinct fingerprint of the molecule, characterized by the molecular ion peak and a pattern of fragment ions. nist.gov The presence of chlorine and bromine atoms in a molecule often leads to characteristic isotopic patterns in the mass spectrum, which aids in their identification.
Fragmentation Patterns and Structural Elucidation
The molecular ion formed during EI-MS is often unstable and undergoes fragmentation, breaking into smaller, more stable charged ions and neutral radicals. The pattern of these fragments provides a roadmap to the original molecular structure. libretexts.org The most abundant fragment ion forms the 'base peak' in the spectrum, which is assigned a relative intensity of 100%. libretexts.org
For this compound (C₃H₄Cl₂F₂), the molecular weight is approximately 149 g/mol . stenutz.eu The mass spectrum would be expected to show a molecular ion peak at this m/z value. Key fragmentation pathways for halogenated compounds involve the loss of halogen atoms or hydrogen halides. nih.gov The cleavage of carbon-carbon bonds is also a common fragmentation event. libretexts.org
A plausible fragmentation pattern for this compound would involve the initial loss of a chlorine radical (Cl•), which is a common occurrence for chlorinated compounds. nih.gov This would result in a significant fragment ion. Subsequent fragmentation could involve the loss of other atoms or groups, leading to a series of peaks that help to confirm the structure.
Table 1: Predicted Major Mass Spectral Fragments for this compound
| m/z Value (approx.) | Proposed Ion Fragment | Neutral Loss |
| 148/150/152 | [C₃H₄Cl₂F₂]⁺ | (Molecular Ion) |
| 113/115 | [C₃H₄ClF₂]⁺ | Cl |
| 97 | [C₂H₄F₂Cl]⁺ | CHCl |
| 82/84 | [C₂H₄Cl]⁺ | CF₂Cl |
| 67 | [C₂H₄F]⁺ | CCl₂F |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Chromatographic Separation and Retention Studies
Chromatographic techniques are indispensable for separating individual components from a mixture, a critical step in the analysis of halocarbons which may exist as isomers or in complex environmental samples.
Gas Chromatography (GC) Applications for Halocarbon Analysis
Gas Chromatography (GC) is the premier technique for the separation and analysis of volatile and semi-volatile compounds like halocarbons. In GC, a gaseous mobile phase carries the sample through a stationary phase located in a column. Compounds are separated based on their differential partitioning between the two phases, which is influenced by factors like boiling point and polarity.
GC is widely used for the analysis of halocarbons in various matrices. lotusinstruments.com It allows for the separation of closely related compounds, including isomers, which may have very similar mass spectra. docbrown.info When coupled with a detector like a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.
Determination of Kovats Retention Indices for Halocarbons
The Kovats Retention Index (KI) is a standardized method for reporting retention times in gas chromatography, which helps in the identification of compounds by comparing their retention behavior to that of n-alkanes. lotusinstruments.com The index normalizes retention times relative to adjacent n-alkanes, making it less dependent on the specific chromatographic conditions (e.g., temperature program, column dimensions) than the absolute retention time. lotusinstruments.com
For temperature-programmed GC, the Kovats Index is calculated using the following formula:
KI = 100n + 100 [ (t_r(x) - t_r(n)) / (t_r(N) - t_r(n)) ]
Table 2: Components of the Kovats Retention Index Formula
| Symbol | Description |
| KI | Kovats Retention Index |
| n | Number of carbon atoms in the smaller n-alkane that elutes before the analyte |
| N | Number of carbon atoms in the larger n-alkane that elutes after the analyte |
| t_r(x) | Retention time of the analyte |
| t_r(n) | Retention time of the smaller n-alkane |
| t_r(N) | Retention time of the larger n-alkane |
Compilations of Kovats indices on various stationary phases, such as 100% dimethylpolysiloxane, are available for a wide range of halocarbons and are invaluable for tentative identification of unknown peaks in a chromatogram. lotusinstruments.com
High-Purity Product Purification through Distillation
Distillation is a fundamental technique for the purification of liquid compounds based on differences in their boiling points. For the production of high-purity this compound, fractional distillation is an effective method to separate it from starting materials, solvents, or isomers generated during synthesis.
The process involves heating the liquid mixture to create vapor, which is then cooled and condensed. In fractional distillation, a fractionating column is used to perform multiple successive distillations, allowing for a much finer separation of liquids with close boiling points. The efficiency of the separation is dependent on the length and type of the column used, such as a spinning band column for high-precision separations. orgsyn.org
During purification, different fractions are collected as the distillation temperature changes. orgsyn.org Each fraction can be analyzed (e.g., by GC) to determine its purity. For example, in the purification of a related compound, fractions were collected at specific temperature ranges (e.g., 86-90°C, 90-90.5°C) to isolate the product with the desired purity. orgsyn.org A similar approach would be applied to obtain high-purity this compound. In some cases, distillation is performed under reduced pressure to lower the boiling points of the compounds, which is particularly useful for thermally sensitive substances. google.com
Computational and Theoretical Chemistry Studies of 1,1 Dichloro 2,2 Difluoropropane
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1,1-dichloro-2,2-difluoropropane at the molecular level. These methods, ranging from ab initio to density functional theory (DFT), allow for the precise determination of the molecule's geometry and energy.
Geometry Optimization and Electronic Structure Calculations
Below is an illustrative table of what predicted optimized geometric parameters for this compound might look like, based on general knowledge of similar halogenated alkanes.
| Parameter | Predicted Value |
| C-C Bond Length | ~1.54 Å |
| C-H Bond Length | ~1.09 Å |
| C-Cl Bond Length | ~1.77 Å |
| C-F Bond Length | ~1.35 Å |
| Cl-C-Cl Bond Angle | ~109.5° |
| F-C-F Bond Angle | ~109.5° |
Conformational Energy Landscapes
Conformational analysis is crucial for understanding the flexibility and preferred shapes of molecules like this compound, which has a rotatable carbon-carbon single bond. The rotation around the C-C bond leads to different spatial arrangements of the atoms, known as conformers, each with a specific potential energy. The study of these energy changes results in a conformational energy landscape.
For propane (B168953) and its derivatives, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. masterorganicchemistry.com In this compound, the interactions between the bulky chlorine and fluorine atoms introduce additional steric and electrostatic considerations. The potential energy surface can be mapped by systematically rotating the dihedral angle and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. Studies on similar halogenated alkanes have successfully used NMR spectroscopy and computational methods to determine the energy differences between rotamers. tandfonline.com
An illustrative conformational energy profile for this compound would likely show distinct energy wells for staggered conformers and peaks for eclipsed conformers, with the relative energies influenced by the electrostatic interactions between the halogen atoms.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of a collection of molecules over time, providing insights into bulk properties and intermolecular forces. gauss-centre.eu For this compound, MD simulations can be employed to understand how individual molecules interact with each other in a liquid or gaseous state. These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system.
By simulating a system of this compound molecules, researchers can investigate properties such as density, viscosity, and diffusion coefficients. Furthermore, MD simulations provide a detailed picture of the non-covalent interactions, such as dipole-dipole forces and van der Waals interactions, that govern the substance's physical properties. The polar nature of the C-Cl and C-F bonds in this compound suggests that electrostatic interactions will play a significant role in its condensed-phase behavior. Research on other hydrochlorofluorocarbons has utilized MD simulations to understand their liquid-phase structure and interactions. nih.gov
Quantitative Structure-Property Relationships (QSPR) and Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. rsc.org These models are built on the principle that the structure of a molecule, encoded in numerical values known as molecular descriptors, determines its physical and chemical properties.
Topological Indices for Property Estimation
Topological indices are numerical descriptors derived from the graph representation of a molecule. They quantify aspects of a molecule's size, shape, branching, and connectivity. These indices have been successfully used in QSPR studies to predict various properties of chemical compounds, including boiling point, density, and viscosity. For classes of compounds like halogenated hydrocarbons, topological indices can capture the variations in structure that lead to different physical properties. While specific QSPR models for this compound are not detailed in the available literature, the methodology has been widely applied to related compounds. nih.gov
Predicting Molecular Properties Based on Structural Similarity
QSPR models often leverage the principle of structural similarity. By establishing a mathematical relationship between molecular descriptors and a particular property for a set of known compounds, the property of a new compound, such as this compound, can be predicted based on its calculated descriptors. This approach is particularly valuable for estimating the properties of compounds that have not been extensively studied experimentally. The development of such predictive models is encouraged for regulatory purposes, for instance, under regulations like REACH, to assess the properties of a large number of substances efficiently. aidic.it
Environmental Chemistry and Atmospheric Fate of 1,1 Dichloro 2,2 Difluoropropane
Atmospheric Degradation Pathways
Once released into the atmosphere, 1,1-dichloro-2,2-difluoropropane is subject to degradation through various chemical reactions, primarily initiated by sunlight and reactive atmospheric species.
Reactivity with Hydroxyl Radicals and Atmospheric Lifetimes
The principal mechanism for the atmospheric breakdown of many hydrochlorofluorocarbons (HCFCs) is their reaction with hydroxyl (OH) radicals. noaa.gov While specific, detailed laboratory studies on the reaction rate of this compound with OH radicals are not extensively available in the provided search results, the atmospheric lifetimes of similar HCFCs are often determined by this process. noaa.govecetoc.org For instance, the atmospheric lifetime of 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b) is primarily dictated by its reaction with tropospheric OH radicals, with an estimated lifetime of 10.8 years. ecetoc.org Similarly, the atmospheric lifetime of 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether is estimated to be 11.3 years, also mainly due to its reaction with OH radicals. noaa.gov
The presence of hydrogen atoms in the this compound molecule (C3H4Cl2F2) makes it susceptible to attack by OH radicals. nih.gov This reaction initiates a cascade of further chemical changes. The rate of this initial reaction is a critical factor in determining the compound's atmospheric lifetime. A slower reaction rate translates to a longer lifetime, allowing the compound to persist in the atmosphere for extended periods.
Environmental Partitioning and Transport Mechanisms
The movement and distribution of this compound in the environment are influenced by its physical and chemical properties.
Volatilization from Aqueous and Soil Phases
Volatilization is a key process for the environmental fate of compounds like this compound. cdc.govnih.gov Due to its likely high volatility, similar to other dichloropropanes, it is expected to readily move from water and soil into the atmosphere. epa.gov For instance, 1,2-dichloropropane (B32752), when released to surface water, is lost through volatilization with half-lives ranging from approximately 6 hours in a river to 10 days in a lake. epa.gov If injected into the soil, it is also primarily lost through volatilization. epa.gov This suggests that this compound released into aquatic or terrestrial environments will likely partition significantly into the air. cdc.govnih.gov
Potential for Transport and Deposition in Environmental Compartments
Due to its expected slow degradation in the atmosphere, this compound has the potential for long-range transport from its emission sources. cdc.govnih.gov This atmospheric transport allows for its dispersal over wide geographical areas. epa.gov Eventually, the compound and its degradation products can be removed from the atmosphere through wet deposition (rainout or washout) and dry deposition. The degradation products, such as HCl and HF, are readily removed from the atmosphere by uptake into clouds, rain, and oceans. ecetoc.org
Below is an interactive table summarizing the key environmental fate parameters for related compounds, which can provide an indication of the expected behavior of this compound.
| Property | 1,2-Dichloropropane | 1,1-Dichloro-1-fluoroethane (HCFC-141b) |
| Atmospheric Lifetime | >23 days (reaction with OH radicals) epa.gov | 10.8 years ecetoc.org |
| Log Kow | 2.28 epa.gov | 2.3 ecetoc.org |
| Henry's Law Constant | 0.0021 atm-cu m/mole (highly volatile) epa.gov | - |
| Soil Sorption Coefficient (Koc) | 47 (very high mobility in soil) epa.gov | Estimated log Koc in the range of 1.9-2.2 (moderately mobile) ecetoc.org |
| Primary Atmospheric Degradation | Reaction with hydroxyl radicals epa.gov | Reaction with hydroxyl radicals ecetoc.org |
| Primary Fate in Water | Volatilization epa.gov | Volatilization (half-life of days to weeks) ecetoc.org |
| Primary Fate in Soil | Volatilization epa.gov | Moderate mobility ecetoc.org |
This table is based on data for related compounds and is intended to provide an estimate of the properties of this compound.
Classification and Environmental Regulation Frameworks
The classification and regulation of chemical compounds are essential for managing their potential environmental and health impacts. This compound is identified by the CAS Number 1112-01-2. epa.gov It is also known as HCFC-252cb. nih.gov
As a hydrochlorofluorocarbon (HCFC), it falls under a class of substances that have been subject to international regulations due to their potential to deplete the stratospheric ozone layer. While specific regulations for this compound are not detailed in the search results, HCFCs, in general, are regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer. This international treaty has mandated the phase-out of the production and consumption of HCFCs.
In the United States, the Environmental Protection Agency (EPA) lists this compound in its Substance Registry Services (SRS). epa.gov Furthermore, related compounds like 1,2-dichloropropane are listed as hazardous air pollutants under the Clean Air Act. cdc.gov
Hydrochlorofluorocarbon (HCFC) Categorization and Implications
This compound is classified as a hydrochlorofluorocarbon (HCFC), a group of man-made compounds containing carbon, hydrogen, chlorine, and fluorine. noaa.gov It is specifically identified as HCFC-252cb. nih.gov HCFCs were developed as transitional substitutes for chlorofluorocarbons (CFCs), which were found to be major contributors to the depletion of the stratospheric ozone layer. noaa.goviupac.org
The presence of hydrogen in HCFC molecules makes them less stable in the atmosphere compared to CFCs. noaa.govcanada.ca This is because the carbon-hydrogen bonds are susceptible to attack by hydroxyl radicals (OH) in the troposphere, the lowest part of the atmosphere. noaa.gov This degradation process in the troposphere means that a smaller proportion of the chlorine from HCFCs reaches the stratosphere, where the ozone layer is located. noaa.gov Consequently, HCFCs have a significantly lower ozone depletion potential (ODP) than CFCs. noaa.govnih.gov The ODP of a compound is a measure of its relative ability to destroy stratospheric ozone, with the reference value of 1.0 assigned to CFC-11. wikipedia.orgeuropa.eu For HCFCs, the ODP values are typically 10 to 50 times lower than that of CFC-11. iupac.org Specifically, the group of dichlorodifluoropropanes (C3H4F2Cl2), which includes this compound, has an ODP range of 0.005 to 0.04. epa.gov
Despite their reduced impact on the ozone layer compared to CFCs, HCFCs are still considered ozone-depleting substances and potent greenhouse gases. noaa.govcoolingpost.com As a result, their production and consumption are regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer. iupac.orgclimate.gov The protocol has mandated a phase-out of HCFCs, with a complete ban in developed countries by 2020 and in developing countries by 2030. noaa.govpnas.org Recent studies have shown a significant reduction in atmospheric levels of HCFCs, with the total amount of ozone-depleting chlorine from these compounds peaking in 2021. coolingpost.comclimate.gov
Table 1: ODP and GWP for selected HCFCs
| Compound | ODP Range | GWP (100-year) |
|---|---|---|
| Dichlorodifluoropropane (C3H4F2Cl2) | 0.005–0.04 | Not specified |
| Chlorodifluoromethane (HCFC-22) | 0.055 | 1700 |
| 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) | 0.02 | Not specified |
| 1,1-dichloro-1-fluoroethane (HCFC-141b) | 0.11 | 700 |
This table is interactive. Users can sort columns and search for specific compounds. Data sourced from multiple references. canada.caepa.gov
Industrial Relevance and Process Chemistry of 1,1 Dichloro 2,2 Difluoropropane in Academic Research
Role as a Chemical Intermediate in Specialized Syntheses
1,1-Dichloro-2,2-difluoropropane (HCFC-252cb) is a hydrochlorofluorocarbon that, while not extensively documented as a primary industrial intermediate, possesses reactive sites that could be exploited in specialized chemical syntheses. nih.gov Its structure, featuring both chlorine and fluorine atoms on adjacent carbon atoms, suggests potential for various transformations.
The presence of C-Cl bonds allows for dehalogenation or dehydrochlorination reactions. For instance, similar dichlorinated alkanes can be converted to alkenes. The dehalogenation of related compounds, such as 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc, yields 1,1-dichloro-2,2-difluoroethylene (B1203012), indicating a potential pathway for creating unsaturated fluorinated molecules from saturated precursors. orgsyn.org Such fluorinated alkenes are valuable monomers for the synthesis of fluoropolymers and other specialty materials. wikipedia.org
Table 1: Potential Reactions of this compound
| Reaction Type | Reagents/Conditions | Potential Product(s) |
|---|---|---|
| Dehydrochlorination | Base (e.g., KOH) | 1-chloro-2,2-difluoropropene |
| Reductive Dechlorination | Reducing agent (e.g., Zn) | 2,2-difluoropropane (B1294401) |
| Further Fluorination | HF, Catalyst | More highly fluorinated propanes |
Process Optimization and By-product Formation in Halocarbon Production
The industrial production of specific halocarbons is often a complex process that requires careful optimization to maximize the yield of the desired product while minimizing the formation of by-products. The synthesis of fluorinated propanes typically involves the fluorination of a chlorinated precursor using hydrogen fluoride (B91410) (HF) in the presence of a catalyst. organic-chemistry.orgstenutz.eu
A significant challenge in halocarbon production is the formation of isomers. For example, in the production of dichloropentafluoropropanes (like HCFC-225ca), isomerization reactions can occur, leading to a mixture of isomers that may be difficult to separate due to similar boiling points. beilstein-journals.org Controlling reaction temperature and catalyst selection are crucial for directing the reaction towards the desired isomer. In some cases, a subsequent isomerization step is required to convert unwanted isomers into the target compound. semanticscholar.org
Table 2: Common Challenges in Halocarbon Production
| Challenge | Description | Mitigation Strategies |
|---|---|---|
| Isomer Formation | Production of structural isomers with similar physical properties. | Catalyst selection, temperature control, dedicated isomerization reactors. semanticscholar.org |
| By-product Generation | Formation of under- or over-fluorinated compounds. | Optimization of reactant ratios (e.g., HF to organic), catalyst activity, and reaction time. organic-chemistry.org |
| Product Separation | Difficulty in separating the desired product from isomers and by-products. | Distillation, extractive distillation, or adsorptive separation techniques. orgsyn.org |
Green Chemistry Principles in the Synthesis and Application of Fluorinated Propane (B168953) Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemicalbook.com In the context of fluorinated propane derivatives, these principles are particularly relevant due to the environmental concerns associated with some halocarbons, such as their potential as greenhouse gases. wa.govccacoalition.org
Key green chemistry principles applicable to this field include:
Waste Prevention: Designing syntheses to minimize the generation of waste products. This can be achieved by optimizing reactions for high selectivity and yield. chemicalbook.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic processes are often more atom-economical than stoichiometric reactions. chemicalbook.com
Design of Safer Chemicals: Developing molecules that are effective for their intended purpose but have reduced toxicity and environmental persistence. chemicalbook.com The move from chlorofluorocarbons (CFCs) to hydrochlorofluorocarbons (HCFCs) and then to hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) is an example of this principle in action. advance-he.ac.uk
Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with more environmentally benign alternatives. chemicalbook.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. chemicalbook.com
Research is ongoing to develop greener fluorination methods, such as using less hazardous fluorinating agents, developing more efficient and recyclable catalysts, and exploring electrochemical and photochemical synthesis routes. numberanalytics.com
Development of Sustainable Production Methodologies for Halogenated Compounds
The long-term goal for the chemical industry is to develop sustainable production methods for all chemicals, including halogenated compounds. Sustainability in this context encompasses environmental, economic, and social factors.
For halogenated compounds, a key area of research is the development of more sustainable fluorination technologies. numberanalytics.comnottingham.ac.uk Traditional methods often use harsh reagents and produce significant amounts of waste. numberanalytics.com Newer approaches focus on:
Catalysis: The development of highly active and selective catalysts can improve reaction efficiency, reduce energy requirements, and minimize by-product formation. numberanalytics.com For example, transition metal fluoride catalysts are being investigated for the production of HFCs. researchgate.net
Alternative Feedstocks: Exploring the use of renewable feedstocks instead of traditional petrochemical sources.
Recycling and Reuse: Developing methods to recycle and reuse fluorinated compounds and catalysts to create a more circular economy for fluorine. numberanalytics.comnottingham.ac.uk
Process Intensification: Designing more compact and efficient reactor systems that reduce energy consumption and waste generation.
The adoption of these sustainable methodologies is crucial for mitigating the environmental impact associated with the production and use of halogenated compounds, ensuring their benefits can be realized without compromising environmental quality. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 1,1-dichloro-2,2-difluoropropane in laboratory settings?
The synthesis of this compound can be approached via halogenation of propane derivatives. For example, selective chlorination of 2,2-difluoropropane under controlled conditions (e.g., using sulfuryl chloride or phosphorus pentachloride) may yield the target compound. Reaction optimization should include temperature control (e.g., 40–60°C) and catalysts like Lewis acids (e.g., FeCl₃) to enhance regioselectivity . Parallel methodologies for structurally similar compounds, such as neopentyl dichlorides, suggest that inert atmospheres (N₂/Ar) and anhydrous solvents are critical to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C NMR, is essential for resolving fluorine and chlorine substituents. Gas chromatography–mass spectrometry (GC-MS) coupled with electron ionization can confirm molecular weight and fragmentation patterns. Infrared (IR) spectroscopy aids in identifying C-F and C-Cl stretching vibrations (e.g., 1100–1200 cm⁻¹ for C-F, 550–600 cm⁻¹ for C-Cl). For precise structural elucidation, X-ray crystallography or computational modeling (DFT) may be employed .
Q. What safety protocols are critical when handling this compound?
Given the carcinogenic potential of structurally analogous chlorinated compounds (e.g., DDD), handle this compound in a fume hood with nitrile gloves and chemical-resistant aprons. Avoid contact with oxidizers (e.g., peroxides) and strong bases, as incompatibility may lead to hazardous decomposition . Store in sealed, corrosion-resistant containers at ≤25°C in ventilated areas .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermodynamic property data for this compound?
Discrepancies in properties like vapor pressure or enthalpy of formation often arise from experimental variability (e.g., purity, calibration). To address this:
- Cross-validate data using multiple techniques (e.g., calorimetry, gas-phase FTIR).
- Apply quantum chemical calculations (e.g., CCSD(T)/CBS) to predict thermodynamic parameters and compare with experimental results.
- Use QSPR models to interpolate missing data, leveraging databases like CC-DPS for benchmarking .
Q. What experimental design considerations are critical for studying environmental degradation pathways?
To assess degradation mechanisms (e.g., hydrolysis, microbial action):
- Use isotopically labeled compounds (¹³C/³⁶Cl) to track metabolite formation (e.g., fluorinated alkanes or carboxylic acids).
- Simulate environmental matrices (soil/water systems) under controlled pH and temperature.
- Monitor reductive dechlorination pathways, as observed in DDT-to-DDD transformations, using anaerobic microbial consortia .
Q. How does the steric and electronic configuration of this compound influence its reactivity?
The electron-withdrawing effects of fluorine and chlorine atoms create a polarized C-Cl bond, favoring nucleophilic substitution (Sₙ2). Steric hindrance from the geminal difluoro group may slow kinetics compared to less-substituted analogs. Computational studies (e.g., NBO analysis) can quantify charge distribution and transition-state energies, guiding catalyst selection for functionalization reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hepatotoxicity of this compound?
- Conduct dose-response studies in vitro (e.g., hepatocyte cultures) and in vivo (rodent models) to establish NOAEL/LOAEL thresholds.
- Compare results with structurally related compounds (e.g., 1,2-dichloropropane), noting differences in metabolic activation (e.g., cytochrome P450-mediated pathways) .
- Publish raw datasets and analytical conditions to enable meta-analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
